

# Application Note: In Vitro ABPP Screening Protocol with CCW 28-3

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## Compound of Interest

Compound Name: CCW 28-3

Cat. No.: B1192474

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## Executive Summary & Scientific Rationale

This application note details the protocol for Competitive Activity-Based Protein Profiling (ABPP) using **CCW 28-3**, a covalent PROTAC that recruits the E3 ubiquitin ligase RNF4. Unlike traditional reversible binders, **CCW 28-3** operates via a specific covalent modification of zinc-coordinating cysteines within the RNF4 RING domain.

## The Challenge: Validating E3 Ligase Recruitment

Targeted Protein Degradation (TPD) relies on "recruiters" to bring an E3 ligase into proximity with a target protein.[1][2] Validating that a recruiter (like the chloroacetamide-based moiety in **CCW 28-3**) engages its specific E3 target (RNF4) in a complex proteome is difficult with standard binding assays.

## The Solution: Competitive Cysteine-ABPP

We utilize Iodoacetamide-Rhodamine (IA-Rh) or Iodoacetamide-Alkyne (IA-Alkyne) probes.[3] These broad-spectrum electrophiles label reactive cysteines.[4][5] By pre-incubating samples with **CCW 28-3**, the specific cysteine nucleophiles on RNF4 (C132/C135) are blocked (alkylated). Subsequent labeling with the fluorescent probe results in a loss of signal at the

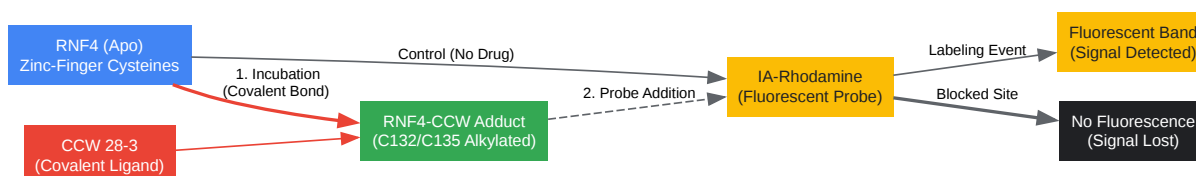
RNF4 molecular weight band on an SDS-PAGE gel. This "competition" confirms target engagement and allows for IC50 quantification.

## Mechanism of Action

**CCW 28-3** is a heterobifunctional molecule linking the BRD4 inhibitor (JQ1) to a covalent RNF4 ligand.[1][2]

- Warhead: Chloroacetamide (electrophile).[5]
- Target Nucleophile: Zinc-coordinating Cysteines (C132 and C135) in the RNF4 RING domain.[1][2][6][7]
- Probe Competition: The IA-Rhodamine probe targets the same cysteines. If **CCW 28-3** binds first, IA-Rhodamine cannot label the protein.

## Mechanism Diagram



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Caption: Mechanism of Competitive ABPP. **CCW 28-3** covalently blocks C132/C135, preventing subsequent labeling by the fluorogenic probe IA-Rhodamine.

## Experimental Protocol: Gel-Based Screening

This protocol is optimized for screening purified Recombinant RNF4 or RNF4-overexpressing lysates.

## Materials Required

Component	Specification	Concentration (Stock)
Target Protein	Recombinant Human RNF4	0.1 mg/mL (in PBS)
Test Compound	CCW 28-3	10 mM in DMSO
ABPP Probe	IA-Rhodamine (tetramethylrhodamine-5- iodoacetamide)	500 µM in DMSO
Buffer	PBS (pH 7.4)	1X
Quench	4X SDS-PAGE Loading Buffer (with -ME)	N/A
Control	DMSO (Vehicle)	N/A

## Step-by-Step Workflow

### Phase 1: Competition Reaction (Target Engagement)

- Preparation: Dilute Recombinant RNF4 to 500 nM (approx. 25 ng/µL) in PBS.
- Aliquot: Transfer 50 µL of protein solution into PCR tubes.
- Treatment: Add **CCW 28-3** at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  - Control: Add equivalent volume of DMSO to the "No Drug" control tube.
- Incubation: Incubate at Room Temperature (25°C) for 30 minutes.
  - Note: Covalent inhibitors require time-dependent incubation to reach full occupancy.

### Phase 2: Probe Labeling

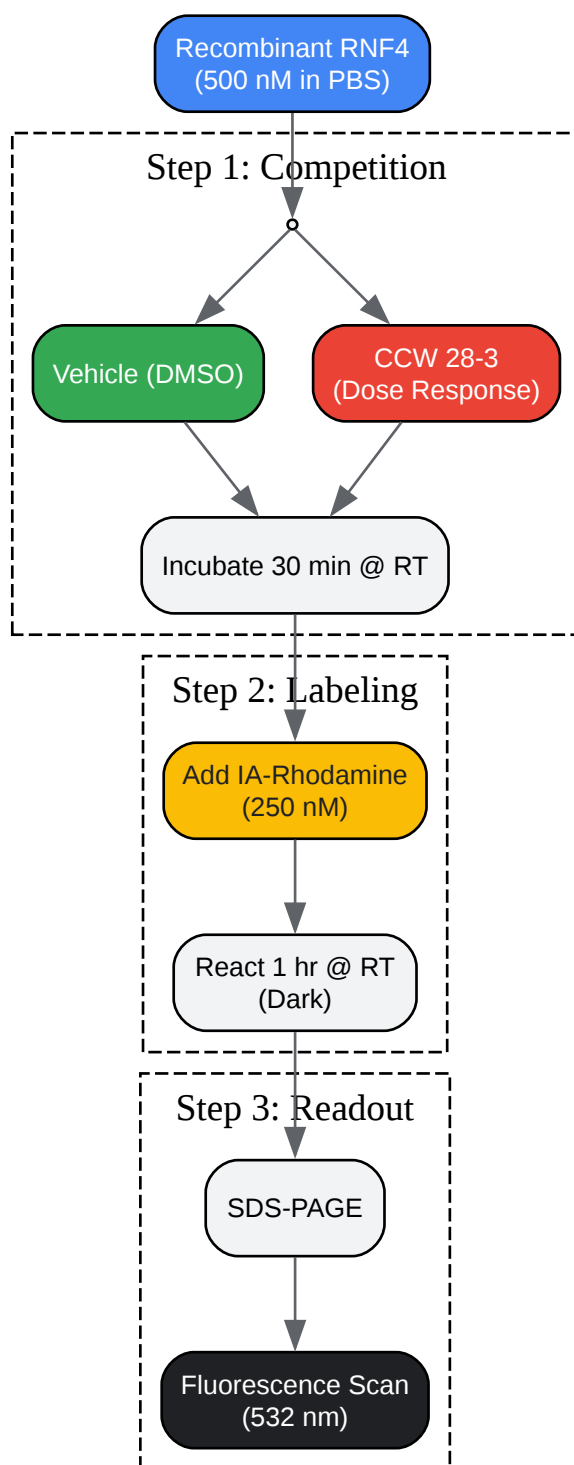
- Probe Addition: Add IA-Rhodamine to each tube to a final concentration of 250 nM.
  - Critical: The probe concentration should be lower than the protein concentration if possible, or kept low (100-500 nM) to avoid high background.

- Labeling Reaction: Incubate at Room Temperature for 1 hour in the dark (foil-wrapped).

### Phase 3: Readout & Analysis

- Quenching: Add 15  $\mu$ L of 4X SDS-PAGE Loading Buffer (reducing) to stop the reaction.
- Denaturation: Heat samples at 95°C for 5 minutes.
- Electrophoresis: Load 15  $\mu$ L per well on a 4-12% Bis-Tris Gel. Run at 150V for 60 mins.
- Imaging: Scan the gel on a fluorescence scanner (e.g., ChemiDoc or Typhoon) using the Rhodamine/Cy3 channel (Ex/Em: ~530/590 nm).
- Staining (Optional): Post-scan, stain with Coomassie Blue to verify equal protein loading.

### Workflow Diagram



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Caption: Gel-based Competitive ABPP workflow for validating **CCW 28-3** binding to RNF4.

## Data Analysis & Interpretation

## Quantifying IC50[7][8]

- Densitometry: Use ImageJ or CLIQS to quantify the integrated fluorescence intensity of the RNF4 band (~25 kDa).
- Normalization: Normalize the intensity of treated samples against the DMSO control (set to 100%).
- Curve Fitting: Plot % Fluorescence Remaining (Y-axis) vs. log[**CCW 28-3**] (X-axis). Fit using a non-linear regression (sigmoidal dose-response).

## Expected Results

Sample	Fluorescence Intensity	Interpretation
DMSO Control	High (100%)	RNF4 cysteines are free; Probe labels efficiently.
CCW 28-3 (Low Conc)	Medium	Partial occupancy of RNF4.
CCW 28-3 (High Conc)	Low / Absent	RNF4 cysteines fully alkylated by CCW 28-3; Probe blocked.
Heat-Denatured Control	Low	Verifies labeling is conformation-dependent (optional).

## Advanced Note: Proteome-Wide Selectivity (isoTOP-ABPP)

While the gel-based assay confirms potency, it does not address selectivity. **CCW 28-3** contains a reactive chloroacetamide which may alkylate other cysteine-rich proteins.

To validate selectivity, perform isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP):

- In Situ Treatment: Treat live cells (e.g., 231MFP or HeLa) with **CCW 28-3** (10  $\mu$ M) or DMSO for 1-3 hours.
- Lysis & Labeling: Lyse cells and label proteomes with IA-Alkyne (100  $\mu$ M).

- Click Chemistry: Conjugate biotin-azide tags (TEV-cleavable, isotopically light for DMSO, heavy for **CCW 28-3**).
- Enrichment & MS: Mix lysates, enrich on streptavidin, digest, and analyze by LC-MS/MS.
- Result: High Light:Heavy ratios (>4) indicate proteins where **CCW 28-3** successfully competed with the probe (Targets). Ratios near 1:1 indicate non-targets.

## References

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